

Physicochemical Properties of Itopride N-Oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Itopride N-Oxide*

Cat. No.: *B601819*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Itopride N-Oxide**, a primary metabolite of the prokinetic agent Itopride. The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The fundamental physicochemical parameters of **Itopride N-Oxide** are summarized in the tables below. These values are critical for understanding the compound's behavior in biological and chemical systems, informing formulation development, and establishing analytical methods.

Table 1: Chemical Identity and Molecular Properties

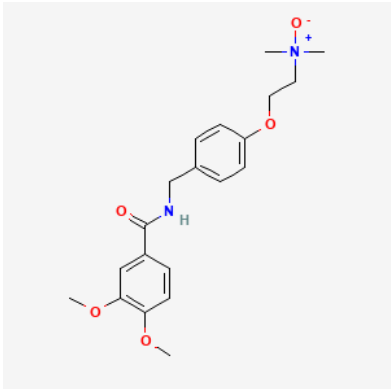
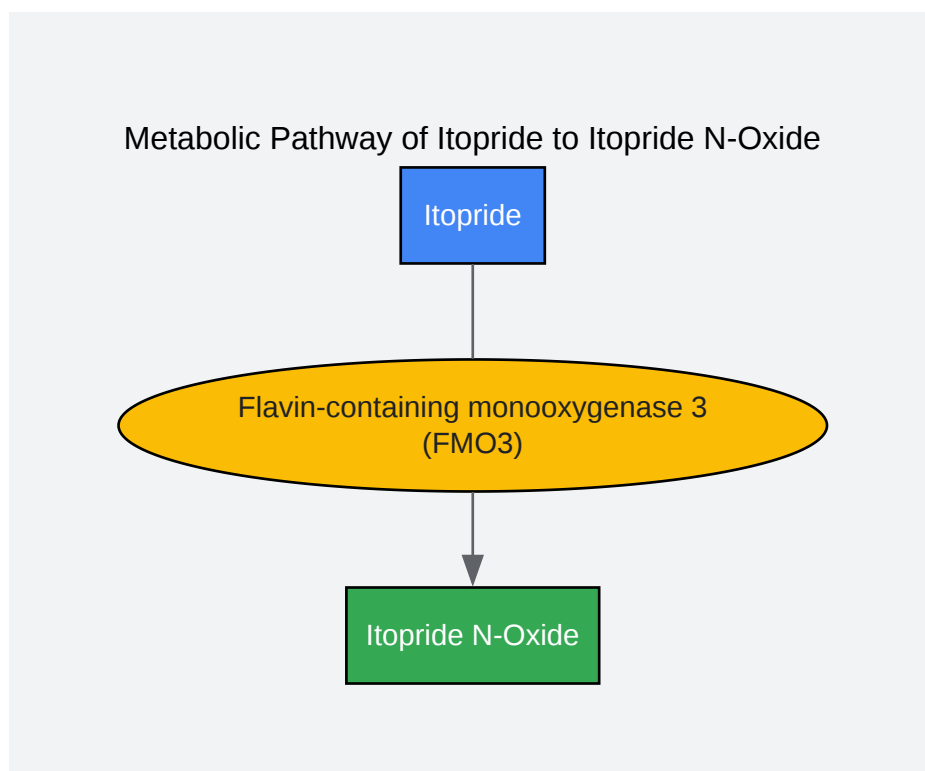
Parameter	Value	Source
IUPAC Name	2-[4-[[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide	PubChem
Synonyms	Itopride Impurity 13, Itopride Metabolite	PubChem
CAS Number	141996-98-7	ChemicalBook[1]
Chemical Formula	C ₂₀ H ₂₆ N ₂ O ₅	ChemicalBook[1]
Molecular Weight	374.43 g/mol	ChemicalBook[1]
Chemical Structure		PubChem

Table 2: Physicochemical Parameters

Parameter	Value	Source
Melting Point	162-165 °C	ChemicalBook
Solubility	DMSO: ~25 mg/mL (~66.77 mM; with ultrasonication) Methanol: Soluble Chloroform: Slightly Soluble Water: Slightly Soluble	Invivochem[2], ChemicalBook[3]
pKa (Predicted)	13.93 ± 0.46 (Strongest Acidic)	ChemicalBook
logP (Predicted)	3.183	Invivochem

Metabolic Pathway of Itopride

Itopride is primarily metabolized in the liver to its main metabolite, **Itopride N-Oxide**. This biotransformation is catalyzed by the flavin-containing monooxygenase 3 (FMO3) enzyme system. Unlike many other drugs, the cytochrome P450 (CYP) enzyme system does not play a significant role in the metabolism of Itopride.



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Metabolic pathway of Itopride.

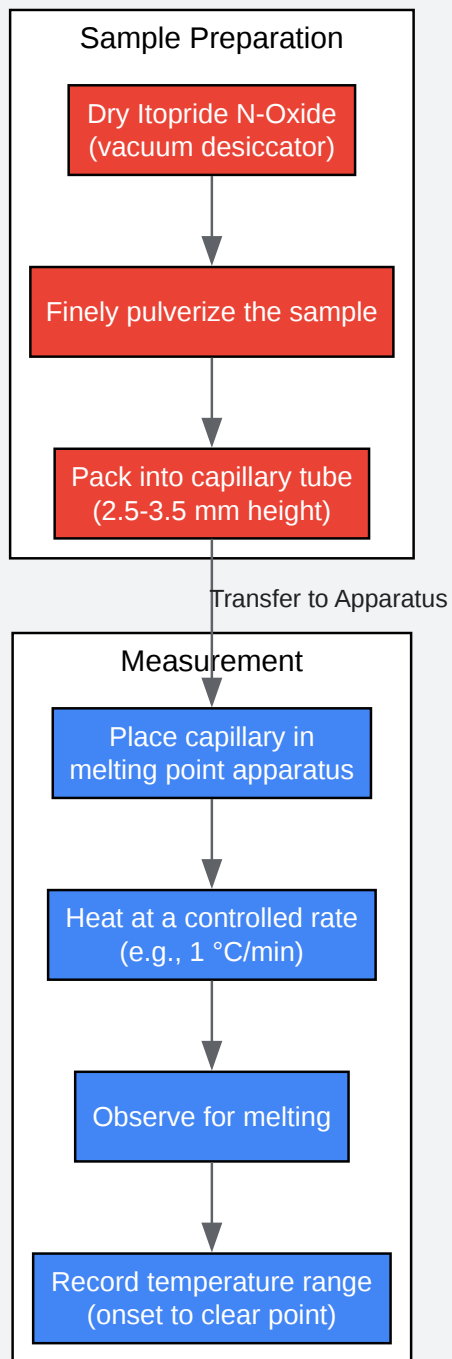
Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of **Itopride N-Oxide**. These protocols are based on standard pharmaceutical industry practices.

Melting Point Determination

The melting point of **Itopride N-Oxide** can be determined using the capillary method with a calibrated melting point apparatus.

Workflow for Melting Point Determination

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Workflow for melting point determination.

Protocol:

- **Sample Preparation:** A small amount of **Itopride N-Oxide** is finely pulverized and dried in a vacuum desiccator over a suitable desiccant for 24 hours. The dried powder is then packed into a capillary tube to a height of 2.5-3.5 mm.
- **Apparatus Setup:** The melting point apparatus is calibrated using appropriate reference standards.
- **Measurement:** The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1 °C per minute, approaching the expected melting point.
- **Data Recording:** The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.

Solubility Determination

The solubility of **Itopride N-Oxide** can be determined using the equilibrium shake-flask method, which measures thermodynamic solubility.

Protocol:

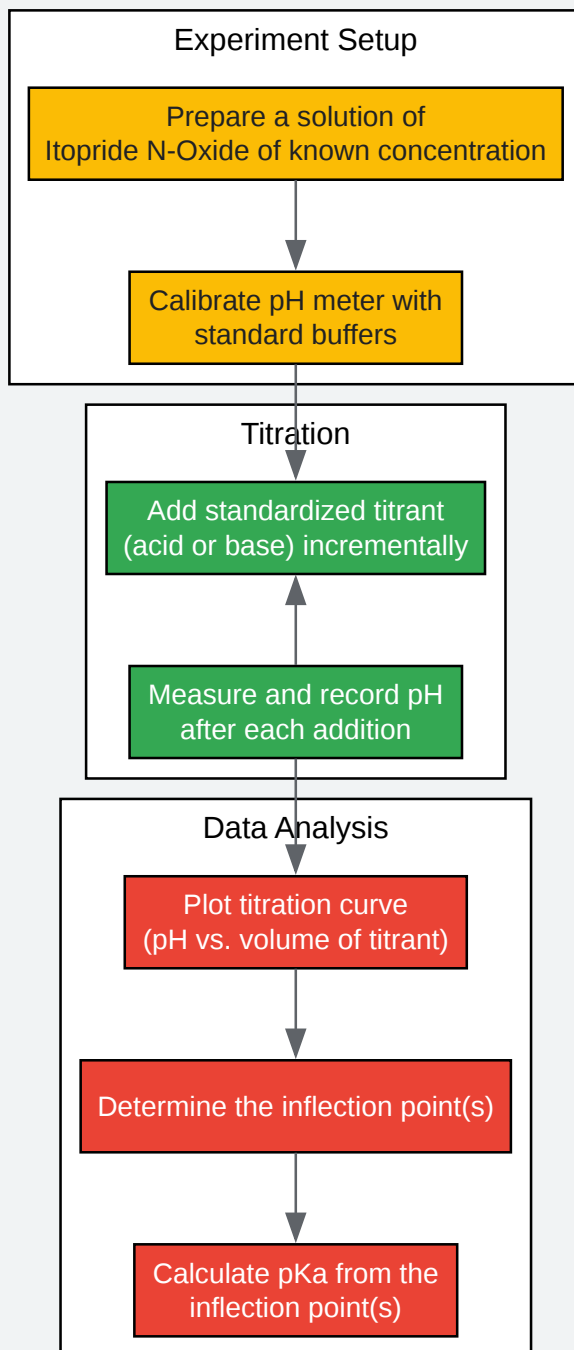
- **Preparation of Saturated Solution:** An excess amount of **Itopride N-Oxide** is added to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a sealed flask.
- **Equilibration:** The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Collection and Preparation:** After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
- **Quantification:** The concentration of **Itopride N-Oxide** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Calculation: The solubility is expressed as the concentration of the dissolved substance in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) of **Itopride N-Oxide** can be determined by potentiometric titration.

Workflow for pKa Determination by Potentiometric Titration



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Workflow for pKa determination.

Protocol:

- **Solution Preparation:** A solution of **Itopride N-Oxide** of a known concentration is prepared in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode after each incremental addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value is determined from the inflection point of the titration curve.

logP Determination

The partition coefficient (logP) of **Itopride N-Oxide**, a measure of its lipophilicity, can be determined using the shake-flask method with n-octanol and water.

Protocol:

- **Phase Preparation:** n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- **Partitioning:** A known amount of **Itopride N-Oxide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- **Equilibration:** The mixture is shaken gently for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
- **Phase Separation and Quantification:** The two phases are carefully separated. The concentration of **Itopride N-Oxide** in each phase is determined using a suitable analytical method, such as HPLC-UV.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

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References

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